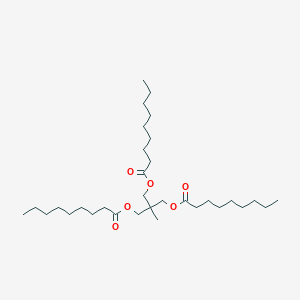

Trimethylolethane trinonanoate

説明

Trimethylolethane trinonanoate (C3H5(OCOC8H17)3) is a triester derived from the reaction of trimethylolethane (TME, C5H12O3) with nonanoic acid. TME, a neopentyl-structured triol, is synthesized via a two-step process involving propionaldehyde and formaldehyde condensation followed by a Cannizzaro reaction . The trinonanoate ester is likely produced through esterification, leveraging TME’s three hydroxyl groups to form a branched, hydrophobic compound.

特性

CAS番号 |

10535-50-9 |

|---|---|

分子式 |

C32H60O6 |

分子量 |

540.8 g/mol |

IUPAC名 |

[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |

InChI |

InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |

InChIキー |

JMYBRXSQFQZFFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

正規SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

他のCAS番号 |

10535-50-9 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Trimethylolethane Hydrate vs. Ionic Clathrate Hydrates

Trimethylolethane (TME) hydrate, a PCM, exhibits a phase change temperature of 29.5°C and latent heat of 218 J/g , making it suitable for lithium-ion battery cooling and smart textiles . In contrast, ionic clathrate hydrates (e.g., tetra-n-butylphosphonium hydroxide) have lower phase change temperatures (~15°C) and distinct crystal structures, limiting their utility in higher-temperature applications .

| Property | TME Hydrate | Ionic Clathrate Hydrate |

|---|---|---|

| Phase Change Temperature | 29.5°C | 15°C |

| Latent Heat | 218 J/g | 150–200 J/g (estimated) |

| Structural Stability | High (neopentyl) | Moderate (clathrate cages) |

TME Esters vs. Trimethylolpropane Esters

Trimethylolethane trinonanoate’s closest analogs are trimethylolpropane (TMP) esters, such as TMP trinonanoate. The neopentyl structure of TME imparts higher thermal stability and lower viscosity compared to TMP’s linear triol backbone. For example:

- Thermal Stability : TME’s branching reduces oxidative degradation, whereas TMP esters may require stabilizers for high-temperature applications.

- Viscosity: TME trinonanoate likely has lower viscosity than TMP trinonanoate due to reduced molecular entanglement .

Comparison with Other PCMs and Plasticizers

- Paraffin Waxes: Limited thermal cyclability (<100 cycles) compared to TME-based PCMs (>500 cycles) .

- Phthalate Esters: this compound lacks the endocrine-disruption risks associated with phthalates but may have higher production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。